Darovasertib

Description

Darovasertib is an orally available protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. Upon oral administration, this compound inds to and inhibits PKC, which prevents the activation of PKC-mediated signaling pathways. This may lead to the induction of cell cycle arrest and apoptosis in susceptible tumor cells. PKC, a serine/threonine protein kinase overexpressed in certain types of cancer cells, is involved in tumor cell differentiation, proliferation, invasion and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

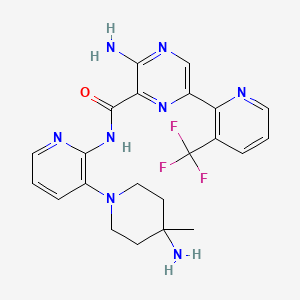

3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJXHXJWQSCNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874276-76-2 | |

| Record name | Darovasertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDE-196 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAROVASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darovasertib in Uveal Melanoma: A Technical Guide to its Mechanism of Action

For Immediate Release

This document provides a detailed technical overview of the mechanism of action, preclinical data, and clinical efficacy of Darovasertib (IDE196), a first-in-class, oral, small-molecule inhibitor of Protein Kinase C (PKC), for the treatment of uveal melanoma. It is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Executive Summary

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with approximately 50% of patients developing metastatic disease, for which there are limited effective therapies. A key oncogenic driver in over 90% of UM cases is a somatic activating mutation in the G protein alpha subunits GNAQ or GNA11.[1][2] These mutations constitutively activate the Protein Kinase C (PKC) signaling pathway, leading to downstream activation of the MAPK/ERK cascade, which drives tumor cell proliferation and survival.[3] this compound is a potent, pan-PKC inhibitor that targets this core pathway, demonstrating significant anti-tumor activity in both preclinical models and clinical trials as a monotherapy and in combination with other targeted agents.[1][3][4][5]

Core Mechanism of Action: PKC Inhibition

This compound's primary mechanism of action is the direct inhibition of PKC enzymatic activity. It is a "pan-PKC inhibitor," demonstrating potent activity against both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[3][5]

In GNAQ/GNA11-mutant uveal melanoma, the signaling cascade proceeds as follows:

-

GNAQ/GNA11 Mutation: A single amino acid substitution (typically Q209) leads to a conformationally active state, rendering the Gαq/11 subunit incapable of hydrolyzing GTP to GDP, resulting in persistent signaling.

-

PLCβ Activation: The activated Gαq/11 subunit stimulates Phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

PKC Activation: DAG directly binds to and activates PKC isoforms at the cell membrane.

-

MAPK Pathway Activation: Activated PKC then phosphorylates and activates downstream effectors, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation.[3]

This compound intervenes by binding to the ATP-binding pocket of PKC, preventing the phosphorylation of its substrates and thereby inhibiting the entire downstream signaling cascade.[3] This leads to cell cycle inhibition and a reduction in tumor cell viability.[3][6]

Preclinical Data

In Vitro Kinase and Cell Line Activity

This compound demonstrates potent, low-nanomolar inhibition of key PKC isoforms responsible for pathway activation. This translates into effective inhibition of cell viability in GNAQ/GNA11-mutant uveal melanoma cell lines.[3]

| Target | IC50 (nM) |

| PKCα | 25.2 |

| PKCβ1 | 66 |

| PKCβ2 | 58 |

| PKCγ | 109 |

| PKCδ | 6.9 |

| PKCη | 13.3 |

| PKCϵ | 2.9 |

| PKCθ | 3.0 |

| Data sourced from in vitro kinase assays.[3] |

Table 1: this compound IC50 Values against PKC Isoforms.

In cellular assays, this compound shows specific activity against UM cell lines known to harbor GNAQ/GNA11 mutations, including 92.1, OMM1.3, and OMM1.5.[3][6] Incubation with the drug leads to inhibition of downstream markers of pathway activation, such as phosphorylated ERK.[3]

In Vivo Xenograft Models

In vivo studies using human uveal melanoma xenograft models have confirmed the anti-tumor activity of this compound. Oral administration in mice bearing tumors from the GNAQ-mutant 92.1 cell line resulted in dose-dependent tumor growth inhibition.[3][4]

| Model | Treatment | Dosage | Outcome |

| 92.1 Xenograft | This compound (oral) | 15-150 mg/kg | Dose-dependent tumor growth inhibition |

| Data sourced from preclinical mouse models.[3][4] |

Table 2: Summary of In Vivo Efficacy in Uveal Melanoma Xenograft Model.

Clinical Data and Efficacy

This compound has been evaluated in multiple clinical trials as both a monotherapy and in combination with other targeted agents, demonstrating meaningful clinical activity.

Monotherapy

In early-phase trials, this compound monotherapy showed promising results in heavily pre-treated patients with metastatic uveal melanoma (MUM).

| Trial Phase | Patient Population | Key Outcomes |

| Phase I/II | 2nd/3rd line+ MUM | 1-Year Overall Survival (OS): 57% |

| (n=75) | Median OS: 13.2 months | |

| Tumor Size Decrease: 61% of patients | ||

| >30% Tumor Decrease (ORR): 20% of patients | ||

| Data from preliminary results of monotherapy arms.[3] |

Table 3: Clinical Efficacy of this compound Monotherapy in Metastatic Uveal Melanoma.

Combination Therapy (with Crizotinib)

Preclinical rationale suggested that PKC inhibition can lead to a secondary upregulation of the c-MET pathway.[7] This led to clinical trials combining this compound with the c-MET inhibitor, Crizotinib. This combination has shown improved efficacy, particularly in the first-line treatment of MUM.

| Trial Phase | Patient Population | Key Outcomes |

| Phase I/II | 1st line MUM | Median Overall Survival (OS): 21.1 months |

| (NCT03947385) | (n=41) | Median Progression-Free Survival (PFS): 7.0 months |

| Overall Response Rate (ORR): 34.1% | ||

| Disease Control Rate (DCR): 90.2% | ||

| Data from the OptimUM-01 trial as of a median follow-up of 25 months.[7] |

Table 4: Clinical Efficacy of this compound and Crizotinib Combination in 1L Metastatic Uveal Melanoma.

Neoadjuvant Therapy

This compound is also being investigated as a neoadjuvant (pre-surgical) therapy for primary, localized uveal melanoma to shrink tumors and enable less invasive treatments like plaque brachytherapy over eye enucleation.

| Trial Phase | Patient Population | Key Outcomes |

| Phase II | Localized UM | ≥20% Ocular Tumor Shrinkage: 76% of patients |

| (OptimUM-09) | (n=21) | Eye Preservation Rate (Enucleation-planned): ~61% |

| Median Tumor Volume Reduction (6 mos): 45.3% | ||

| Data from interim analysis of neoadjuvant trials.[6][8][9] |

Table 5: Clinical Efficacy of Neoadjuvant this compound in Primary Uveal Melanoma.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the mechanism and efficacy of this compound.

PKC Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PKC.

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing a buffer (e.g., HEPES), a specific PKC substrate peptide, a lipid activator (phosphatidylserine and diacylglycerol), and the purified PKC enzyme isoform.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction tubes.

-

Initiation: Start the kinase reaction by adding a Mg2+/ATP cocktail containing radiolabeled [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.

-

Termination and Separation: Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled peptide substrate bound to the paper.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter. The reduction in radioactivity in the presence of this compound compared to the vehicle control indicates the level of PKC inhibition. IC50 values are calculated from the dose-response curve.

Cell Viability Assay (Luminescent)

This assay measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells.

-

Cell Plating: Seed uveal melanoma cell lines (e.g., 92.1, OMM1) in 96-well opaque-walled plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 48-72 hours).

-

Reagent Addition: Add a cell viability reagent (such as CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each drug concentration.

Western Blot for MAPK Pathway Inhibition

This technique is used to detect changes in the phosphorylation state of key pathway proteins (e.g., ERK) following drug treatment.

-

Cell Lysis: Plate and treat uveal melanoma cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C. Subsequently, probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total protein (e.g., anti-total-ERK) as a loading control.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phospho-ERK signal relative to the total-ERK signal indicates pathway inhibition.

Conclusion

This compound represents a significant advancement in the targeted therapy of GNAQ/GNA11-mutant uveal melanoma. By directly inhibiting the central oncogenic driver, PKC, it effectively suppresses downstream signaling, leading to potent anti-tumor activity. Robust preclinical data has been validated by compelling clinical results in both metastatic and primary disease settings, establishing this compound as a promising therapeutic agent with the potential to become a new standard of care for this patient population.

References

- 1. abcam.com [abcam.com]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to Go 6983: A Selective Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The diverse roles of PKC isoforms in normal physiology and various pathologies, including cancer and inflammatory diseases, have made them attractive targets for therapeutic intervention. Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C.[3] It acts as an ATP-competitive inhibitor, targeting the catalytic domain of several PKC isoforms with high affinity.[4][5] This technical guide provides a comprehensive overview of Go 6983, including its inhibitory profile, detailed experimental protocols, and the signaling pathways it modulates.

Core Properties of Go 6983

Go 6983, with the chemical name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a well-characterized small molecule inhibitor.[3] It is soluble in DMSO up to 50 mM.[3]

Quantitative Data: Inhibitory Profile of Go 6983

Go 6983 exhibits potent inhibition against conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. Its inhibitory activity is summarized in the table below.

| Target PKC Isoform | IC50 (nM) |

| PKCα | 7[3][4][6] |

| PKCβ | 7[3][4][6] |

| PKCγ | 6[3][4][6] |

| PKCδ | 10[3][4][6] |

| PKCζ | 60[3][4][6] |

| PKCμ (PKD1) | 20000[3][6] |

Note: The IC50 values represent the concentration of Go 6983 required to inhibit 50% of the PKC isoform's activity in in vitro kinase assays.

Mechanism of Action: ATP-Competitive Inhibition

Go 6983 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic domain of the PKC enzyme.[4][5] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation of downstream target proteins.

References

- 1. PKCα and PKCδ: Friends and Rivals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C - Wikipedia [en.wikipedia.org]

- 3. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 4. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Protein kinase C delta (PKC delta): activation mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Darovasertib: A Precision Tool Targeting GNAQ and GNA11 Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Darovasertib (formerly LXS196/IDE196) is a first-in-class, potent, and selective inhibitor of Protein Kinase C (PKC) that has emerged as a promising therapeutic agent for cancers driven by activating mutations in G protein alpha subunits Q (GNAQ) and 11 (GNA11). These mutations are hallmark oncogenic drivers in over 90% of uveal melanoma cases and are also present in other solid tumors, albeit at a lower frequency. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological pathways and experimental workflows.

The GNAQ/GNA11 Signaling Axis: A Key Oncogenic Driver

Mutations in GNAQ and GNA11, typically occurring at codon Q209, lead to the constitutive activation of the Gαq signaling pathway.[1] This aberrant signaling cascade is a critical event in the initiation and progression of uveal melanoma.[2] The constitutively active Gαq protein stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates conventional and novel isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases.[3] Activated PKC then propagates downstream signaling through multiple pathways, most notably the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which promotes cell proliferation and survival.[3][4]

This compound: Mechanism of Action

This compound is a potent, orally bioavailable inhibitor of PKC, targeting both conventional (α, β) and novel (δ, ε, η, θ) isoforms.[3][4] By directly inhibiting PKC, this compound effectively blocks the downstream signaling cascade initiated by mutant GNAQ and GNA11, thereby inhibiting the MAPK pathway and ultimately suppressing tumor cell proliferation and survival.[3]

Preclinical Data

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of PKC isoforms.

| Target | IC50 (nM) | Reference |

| PKCα | 1.9 | [5][6] |

| PKCθ | 0.4 | [5][6] |

| GSK3β | 3100 | [5][6] |

In Vitro Cell Viability

Studies have shown that this compound reduces the viability of uveal melanoma cell lines harboring GNAQ/GNA11 mutations. For instance, in the GNAQ mutant uveal melanoma cell lines Mel270 and OMM1, this compound significantly decreased cell viability.[4] However, it is noteworthy that in the majority of GNAQ/GNA11-mutant cell lines, this compound induced cell cycle inhibition rather than outright cell death, suggesting that combination therapies may be more effective.[4]

In Vivo Xenograft Models

In preclinical xenograft models using the GNAQ mutant human uveal melanoma cell line 92.1, orally administered this compound demonstrated dose-dependent tumor growth suppression.[5] Combination studies with MEK inhibitors have also shown synergistic effects in xenograft models.[4]

Clinical Data

This compound has been evaluated in a Phase 1/2 clinical trial (NCT03947385) as both a monotherapy and in combination with other targeted agents in patients with solid tumors harboring GNAQ/11 mutations, primarily metastatic uveal melanoma (MUM).[7][8]

This compound Monotherapy in Metastatic Uveal Melanoma

| Parameter | Value | Reference |

| 1-Year Overall Survival (OS) Rate | 57% (95% CI, 44%-69%) | [8] |

| Median Overall Survival (OS) | 13.2 months (95% CI, 10.7-not reached) | [8] |

| Tumor Size Reduction | 61% of patients (46/75) | [8] |

| Confirmed Complete Response | 1 patient | [8] |

| Partial Response (≥30% reduction) | 20% of patients (15/75) | [8] |

This compound in Combination with Crizotinib in First-Line Metastatic Uveal Melanoma

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 45% (all partial responses) | [9] |

| Disease Control Rate (DCR) | 90% | [9] |

| Median Progression-Free Survival (PFS) | ~7 months | [9] |

| Median Overall Survival (OS) | 21.1 months (95% CI, 12.5-27.1) | [10] |

| Median Duration of Response (DOR) | 9.0 months (95% CI, 3.8-12.0) | [10] |

Safety and Tolerability

This compound, both as a monotherapy and in combination with crizotinib, has demonstrated a manageable safety profile. The most common treatment-related adverse events are predominantly Grade 1 or 2 and include hypotension, nausea, diarrhea, vomiting, and fatigue.[4] In the combination therapy with crizotinib, 31% of patients reported at least one Grade 3 adverse event, with no Grade 4 events observed.[9]

Experimental Protocols

The following sections outline the general methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PKC isoforms.

General Protocol:

-

Reagents: Recombinant human PKC isoforms, substrate peptide (e.g., a fluorescently labeled peptide), ATP, and this compound at various concentrations.

-

Procedure:

-

The kinase reaction is initiated by mixing the PKC enzyme, substrate peptide, and varying concentrations of this compound in a kinase reaction buffer.

-

The reaction is started by the addition of ATP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the fluorescence of a specific substrate or using an antibody-based detection method like ELISA.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of GNAQ/GNA11 mutant cancer cell lines.

General Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Culture: Uveal melanoma cell lines with known GNAQ/GNA11 mutation status (e.g., 92.1, Mel270, OMM1) are cultured in appropriate media and conditions.[4]

-

Seeding: Cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Assay Procedure:

-

The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[9]

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[9]

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

-

Data Analysis: The relative cell viability is calculated as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the logarithm of this compound concentration.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of human tumor cells.

-

Cell Line: The human uveal melanoma cell line 92.1, which harbors a GNAQ mutation, is commonly used.[5]

-

Tumor Implantation: 92.1 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally (p.o.) at specified doses (e.g., 15, 30, 75, 150 mg/kg) and schedules (e.g., twice daily, bid).[5] The control group receives a vehicle solution.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of this compound compared to the control.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers driven by GNAQ and GNA11 mutations, particularly metastatic uveal melanoma, a disease with a historically poor prognosis. Its potent and selective inhibition of PKC effectively abrogates the oncogenic signaling driven by these mutations. Clinical data have demonstrated meaningful clinical activity and a manageable safety profile, both as a monotherapy and in combination with other targeted agents. The ongoing and future clinical trials will further delineate the role of this compound in the treatment landscape of GNAQ/GNA11-mutant cancers and offer hope for patients with these challenging malignancies.

References

- 1. filecache.investorroom.com [filecache.investorroom.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of anti-apoptotic BCL2 overcomes adaptive resistance to co-targeting of the protein kinase FAK and MEK in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ch.promega.com [ch.promega.com]

- 6. Hindsight: Review of Preclinical Disease Models for the Development of New Treatments for Uveal Melanoma [jcancer.org]

- 7. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OUH - Protocols [ous-research.no]

- 9. accegen.com [accegen.com]

- 10. Cellosaurus cell line 92-1 [Human uveal melanoma] (CVCL_8607) [cellosaurus.org]

Darovasertib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darovasertib (formerly LXS196) is a first-in-class, oral, small molecule inhibitor of protein kinase C (PKC) that has shown significant promise in the treatment of cancers with specific genetic mutations, most notably metastatic uveal melanoma.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of both classical (α, β) and novel (δ, ε, η, θ) isoforms of PKC.[1][2][4] In uveal melanoma, the primary mechanism of oncogenesis is frequently driven by activating mutations in the G protein alpha subunits GNAQ and GNA11.[1][5] These mutations lead to the constitutive activation of the PKC signaling pathway, which in turn promotes cell proliferation and survival through the mitogen-activated protein kinase (MAPK) cascade.[1] By inhibiting PKC, this compound effectively blocks this downstream signaling, leading to decreased tumor growth.[1][5]

Caption: this compound inhibits PKC, blocking the GNAQ/GNA11 downstream signaling cascade.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in Phase I clinical trials, primarily in patients with metastatic uveal melanoma. The drug is administered orally and has demonstrated a manageable pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies in humans are not extensively published in the available literature. However, preclinical data suggests that this compound is rapidly absorbed.[6][7]

Clinical Pharmacokinetics

The pharmacokinetic parameters of this compound have been evaluated in a Phase I clinical trial (NCT02601378).[1][5] Patients received doses ranging from 100 to 1,000 mg once daily (QD) and 200 to 400 mg twice daily (BID).

Table 1: Summary of Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Dosing Regimen | Source |

| Tmax (Time to Maximum Concentration) | ~1 hour | Metastatic Uveal Melanoma | All doses | [1] |

| Terminal Half-life (t½) | ~11 hours | Metastatic Uveal Melanoma | All doses | [1] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed through both preclinical models and clinical trials, demonstrating its on-target activity and anti-tumor efficacy.

Preclinical Pharmacodynamics

In preclinical studies using uveal melanoma cell lines with GNAQ/GNA11 mutations, this compound has been shown to inhibit PKC activity and decrease cell viability.[1] In patient-derived xenograft (PDX) models of uveal melanoma, this compound treatment resulted in tumor growth inhibition.

Clinical Pharmacodynamics

In clinical trials, the pharmacodynamic activity of this compound has been primarily evaluated by assessing anti-tumor response and changes in biomarkers.

The anti-tumor activity of this compound has been evaluated as both a monotherapy and in combination with other targeted agents, such as the MEK inhibitor binimetinib and the c-Met inhibitor crizotinib.[1][8]

Table 2: Summary of this compound Anti-Tumor Activity in Metastatic Uveal Melanoma

| Treatment | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Source |

| This compound Monotherapy | Phase I (NCT02601378) | 9.1% (6/66 evaluable patients) | 77.3% (51/66 evaluable patients with stable disease or better) | Not Reported | [5] |

| This compound + Crizotinib (First-Line) | Phase I/II (NCT03947385) | 34.1% | 90.2% | 7.0 months | [8] |

| This compound + Crizotinib (Any-Line) | Phase I/II (NCT03947385) | 30% | 87% | ~7 months | [9] |

| This compound + Binimetinib | Phase I/II (NCT03947385) | 22% (2/9 evaluable patients with partial response) | 79% (tumor reduction) | Not Reported | [10] |

Pharmacodynamic assessments in clinical trials have included the evaluation of downstream biomarkers of PKC and MAPK pathway inhibition in tumor biopsies.[8] A reduction in phosphorylated ERK (pERK) has been observed in patient tumor samples following treatment with this compound, confirming target engagement and pathway inhibition.[11]

Experimental Protocols

Detailed, proprietary experimental protocols from clinical trials are not publicly available. However, this section outlines the principles and standard methodologies for the key experiments cited.

Pharmacokinetic Analysis: this compound Quantification in Plasma

The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle: This method involves the extraction of the drug from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. An internal standard is used for accurate quantification.

General Procedure:

-

Sample Preparation: Protein precipitation is a common method for extracting small molecules like this compound from plasma. This involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The drug is separated from other components on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard based on their unique precursor-to-product ion transitions.

-

Quantification: A calibration curve is generated using standards of known this compound concentrations in the same biological matrix to quantify the drug concentration in the study samples.

Caption: A typical workflow for the quantification of this compound in plasma using LC-MS/MS.

Pharmacodynamic Analysis: Tumor Response Evaluation

Tumor response in clinical trials of this compound is primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[5]

Principle: RECIST 1.1 provides a standardized methodology for measuring tumor burden and defining objective changes in tumor size over time.

Procedure:

-

Baseline Assessment: At the beginning of the trial, all measurable lesions are identified and their longest diameters are recorded. Up to five target lesions (maximum of two per organ) are selected for subsequent measurement.

-

Follow-up Assessments: Tumor measurements are repeated at predefined intervals during the study using the same imaging modality (e.g., CT or MRI).

-

Response Classification: The sum of the longest diameters of the target lesions is calculated at each follow-up. The change in this sum from baseline determines the response category:

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

-

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

Pharmacodynamic Analysis: Western Blot for pERK

To assess the modulation of the MAPK pathway, Western blotting for phosphorylated ERK (pERK) can be performed on tumor biopsy samples.

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.

General Procedure:

-

Lysate Preparation: Tumor biopsy samples are homogenized and lysed in a buffer containing protease and phosphatase inhibitors to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using an electric current.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for pERK. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured on X-ray film or with a digital imager. The membrane can be stripped and re-probed for total ERK and a loading control (e.g., GAPDH) for normalization.

Caption: Standard workflow for detecting pERK levels in tumor biopsies by Western blot.

Conclusion

This compound is a promising targeted therapy with a well-defined mechanism of action against PKC-driven cancers. Its pharmacokinetic profile supports oral administration with a manageable dosing schedule. Pharmacodynamic studies have demonstrated on-target activity and significant anti-tumor efficacy, particularly in metastatic uveal melanoma. The ongoing and future clinical trials will further delineate the role of this compound, both as a monotherapy and in combination with other agents, in the treatment of various solid tumors harboring GNAQ/GNA11 mutations or other alterations that activate the PKC pathway. This technical guide provides a solid foundation for understanding the key PK/PD characteristics of this novel therapeutic agent.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. RECIST 1.1 – RECIST [recist.eortc.org]

- 3. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]

- 4. targetedonc.com [targetedonc.com]

- 5. researchgate.net [researchgate.net]

- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of IDE196 in Patients with Solid Tumors Harboring GNAQ/11 Mutations or PRKC Fusions [clin.larvol.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. Patient Derived Xenografts (PDX) Models as an Avatar to Assess Personalized Therapy Options in Uveal Melanoma: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of Darovasertib: A Technical Overview for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darovasertib (formerly LXS196/IDE196) is a first-in-class, potent, and selective small molecule inhibitor of protein kinase C (PKC) isoforms. It has garnered significant attention for its therapeutic potential in solid tumors driven by activating mutations in G protein alpha subunits GNAQ and GNA11 (GNAQ/11), most notably uveal melanoma. This technical guide provides an in-depth summary of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the GNAQ/11-PKC-MAPK Signaling Axis

Mutations in GNAQ and GNA11 are early oncogenic drivers in over 90% of uveal melanomas and are also found in other solid tumors, including cutaneous melanoma, colorectal cancer, and pancreatic cancer.[1][2] These mutations lead to the constitutive activation of the Gαq signaling pathway, resulting in the activation of Phospholipase Cβ (PLCβ). PLCβ subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG acts as a crucial second messenger, recruiting and activating PKC isoforms.[2][3]

This compound is a pan-PKC inhibitor, potently targeting both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[3] By inhibiting PKC, this compound effectively blocks the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAF-MEK-ERK cascade, which is critical for tumor cell proliferation and survival in GNAQ/11-mutant cancers.[2][3] Preclinical studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of downstream effectors such as ERK.[1]

Recent findings also suggest that this compound's activity extends beyond the canonical MAPK pathway. It has been shown to inhibit PKN/PRK, part of the "dark kinome," and subsequently diminish the activity of Focal Adhesion Kinase (FAK), a mediator of non-canonical Gαq-driven signaling.[1] This dual inhibition of both ERK and FAK signaling pathways contributes to its anti-tumor effects.

In Vitro Studies

Cell Viability and Proliferation Assays

This compound has demonstrated potent and specific anti-proliferative activity in a panel of GNAQ/11-mutant uveal melanoma cell lines.

| Cell Line | GNAQ/11 Mutation | IC50 (nM) | Reference |

| OMM1.5 | GNAQ Q209L | ~10-100 | [4] |

| OMM1.3 | GNAQ Q209P | ~10-100 | [4] |

| 92.1 | GNAQ Q209L | ~10-100 | [4] |

| Mel202 | GNA11 Q209L | ~10-100 | [4] |

Experimental Protocol: Cell Viability Assay

A common method used to assess the effect of this compound on cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Uveal melanoma cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay: After incubation, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then agitated for 2 minutes to induce cell lysis.

-

Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Downstream Signaling

Western blotting is employed to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the downstream signaling pathways.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Uveal melanoma cells are treated with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against total and phosphorylated forms of target proteins such as ERK, FAK, and PKC substrates (e.g., MARCKS).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Studies

Xenograft and Syngeneic Models

The in vivo anti-tumor efficacy of this compound has been evaluated in various mouse models, primarily utilizing GNAQ/11-mutant uveal melanoma cell lines.

| Model | Cell Line | Mouse Strain | Key Findings | Reference |

| Subcutaneous Xenograft | 92.1 (human uveal melanoma) | Nude mice | Oral administration of this compound significantly inhibits tumor growth. | [4] |

| Metastatic Mouse Model | Syngeneic Gna11-mutant melanoma | C57BL/6 mice | Combination of this compound and a FAK inhibitor leads to potent and sustained tumor regression. | [1] |

Experimental Protocol: Subcutaneous Xenograft Study

-

Cell Culture and Implantation: 92.1 human uveal melanoma cells are cultured, harvested, and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel). Approximately 5-10 x 10^6 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once or twice daily at specified doses (e.g., 15-150 mg/kg). The control group receives the vehicle alone.

-

Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target modulation).

Combination Therapies

Preclinical studies have explored the synergistic effects of this compound in combination with other targeted agents.

-

This compound and FAK Inhibitors (e.g., VS-4718): This combination has shown strong synergy in inhibiting cell viability and promoting apoptosis in uveal melanoma cell lines. In vivo, the combination led to potent and sustained tumor regression in metastatic mouse models.[1] The rationale for this combination is the dual targeting of both the canonical MAPK and non-canonical FAK/YAP signaling pathways.[1]

-

This compound and cMET Inhibitors (e.g., Crizotinib): Preclinical data indicated that hepatocyte growth factor (HGF), the ligand for the cMET receptor, can mediate resistance to PKC inhibitors.[3] This provided the rationale for combining this compound with a cMET inhibitor. In vitro studies demonstrated that the combination of this compound and Crizotinib had a greater than additive effect on reducing uveal melanoma cell proliferation.[5] This preclinical synergy has been translated into promising clinical activity.[3][6]

Preclinical Studies in Other Solid Tumors

While the most extensive preclinical data for this compound is in uveal melanoma, its potential is being explored in other solid tumors harboring GNAQ/11 mutations.

-

Cutaneous Melanoma: Approximately 5% of cutaneous melanomas have GNAQ/11 mutations.[7] Preliminary clinical data from a Phase 2 trial has shown anti-tumor activity of this compound, both as a monotherapy and in combination with crizotinib, in patients with GNAQ/11-mutant metastatic cutaneous melanoma.[6][7]

-

Colorectal and Pancreatic Cancer: GNAQ/11 mutations are found at a lower frequency (<5%) in these cancers.[2] While preclinical models for these specific subtypes are less established, the mechanistic rationale suggests that this compound could have activity. Further preclinical investigation in relevant models is warranted.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent PKC inhibitor that effectively targets the oncogenic signaling driven by GNAQ/11 mutations. In vitro and in vivo studies have consistently demonstrated its anti-tumor activity, particularly in uveal melanoma models. The exploration of rational combination therapies has shown promise in overcoming potential resistance mechanisms and enhancing efficacy. As this compound advances in clinical development, a thorough understanding of its preclinical profile is essential for designing future studies and identifying new therapeutic opportunities in various solid tumors.

References

- 1. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]

- 3. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. media.ideayabio.com [media.ideayabio.com]

- 7. ir.ideayabio.com [ir.ideayabio.com]

Darovasertib: A Technical Guide to its Chemical Properties, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darovasertib (also known as LXS196 or IDE196) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase C (PKC). It is under investigation for the treatment of cancers with specific genetic mutations, most notably metastatic uveal melanoma.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, its mechanism of action through the inhibition of the PKC signaling pathway, and a summary of key experimental methodologies used in its preclinical evaluation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is fundamental to its function as a selective kinase inhibitor.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide |

| CAS Number | 1874276-76-2 |

| PubChem CID | 118873253 |

| Synonyms | LXS196, IDE196, NVP-LXS196 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃F₃N₈O | PubChem[2] |

| Molecular Weight | 472.47 g/mol | MedchemExpress[3], Selleck Chemicals[4] |

| Appearance | Light yellow to yellow solid | MedchemExpress[3] |

| Solubility | Soluble in DMSO | TargetMol[5] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical downstream effectors in various signaling pathways. In over 90% of uveal melanoma cases, mutations in the GNAQ or GNA11 genes lead to the constitutive activation of the Gαq signaling pathway. This aberrant activation results in the continuous stimulation of Phospholipase Cβ (PLCβ), which in turn generates diacylglycerol (DAG). DAG is a key second messenger that recruits and activates PKC isoforms.

Activated PKC then triggers downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway (RAF-MEK-ERK), which promotes cell proliferation, survival, and differentiation. This compound selectively binds to and inhibits the activity of both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms, thereby blocking the downstream signaling and leading to cell cycle arrest and apoptosis in susceptible tumor cells.[4][6]

GNAQ/GNA11-PKC Signaling Pathway

The following diagram illustrates the signaling cascade targeted by this compound in GNAQ/GNA11-mutant uveal melanoma.

Biological Activity and In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against multiple PKC isoforms. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy at the enzymatic level.

| Target | IC₅₀ (nM) |

| PKCα | 1.9 - 25.2 |

| PKCβ1 | 66 |

| PKCβ2 | 58 |

| PKCγ | 109 |

| PKCδ | 6.9 |

| PKCε | 2.9 |

| PKCη | 13.3 |

| PKCθ | 0.4 - 3.0 |

| GSK3β | 3100 |

Source: MedchemExpress, TargetMol[3][5]

Experimental Protocols

This section outlines the general methodologies for key preclinical experiments used to characterize this compound. These protocols are representative and may require optimization for specific experimental conditions.

Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a general method to determine the IC₅₀ of this compound against a specific PKC isoform.

-

Reagents and Materials:

-

Recombinant human PKC enzyme

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the PKC enzyme and peptide substrate solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence on a plate reader to determine the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Viability Assay (Illustrative Protocol)

This protocol outlines a method to assess the effect of this compound on the viability of uveal melanoma cells.

-

Cell Lines:

-

92.1 (GNAQ mutant)

-

OMM1.3, OMM1.5, Mel202 (uveal melanoma cell lines)[7]

-

-

Reagents and Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

96-well clear-bottom white plates

-

Luminometer or spectrophotometer

-

-

Procedure:

-

Seed uveal melanoma cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

In Vivo Tumor Xenograft Model (Illustrative Protocol)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model:

-

Female athymic nude mice (6-8 weeks old)

-

-

Cell Line for Implantation:

-

92.1 (GNAQ mutant) uveal melanoma cells[2]

-

-

Procedure:

-

Subcutaneously implant 5 x 10⁶ 92.1 cells suspended in a mixture of culture medium and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using caliper measurements.

-

When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose and 0.2% Tween 80 in water).

-

Administer this compound orally (e.g., at doses of 15, 30, 75, or 150 mg/kg) once or twice daily.[2] The control group receives the vehicle only.

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Experimental Workflow Diagram

The following diagram outlines a typical preclinical evaluation workflow for a kinase inhibitor like this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice, rats, and dogs have shown that this compound is rapidly absorbed with a time to maximum plasma concentration (Tmax) of approximately 0.3 to 0.5 hours.[7] It exhibits low to moderate clearance and good oral bioavailability in these species.[7] In a Phase I clinical trial, this compound was also rapidly absorbed in patients, with a Tmax of about 1 hour and a terminal half-life of 11 hours.[4]

Conclusion

This compound is a promising, potent, and selective PKC inhibitor with a clear mechanism of action in genetically defined cancers such as GNAQ/GNA11-mutant uveal melanoma. Its favorable chemical properties and preclinical profile, including potent in vitro activity and in vivo anti-tumor efficacy, have supported its advancement into clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PKC | TargetMol [targetmol.com]

- 6. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]

- 7. cancer-research-network.com [cancer-research-network.com]

Discovery and synthesis of Darovasertib

A Technical Guide to the Discovery and Synthesis of Darovasertib

For Research, Scientific, and Drug Development Professionals

Abstract

This compound (NVP-LXS196) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase C (PKC) being investigated for the treatment of metastatic uveal melanoma (MUM) and other cancers driven by GNAQ/GNA11 mutations.[1] Approximately 90% of uveal melanoma cases feature constitutively active mutant forms of GNAQ or GNA11, leading to the activation of the PKC signaling pathway, which is crucial for tumor cell proliferation and survival.[1] this compound is a potent, pan-PKC inhibitor that targets both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[2] Originally discovered by Novartis, it is now under development by IDEAYA Biosciences.[3] This guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and preclinical data of this compound, along with relevant experimental protocols.

Discovery and Rationale

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults.[4] Despite successful local treatment, about half of the patients develop metastatic disease, for which there are limited effective therapies.[5] Genetic analyses revealed that activating mutations in the Gq alpha subunits, GNAQ and GNA11, are early and critical events in UM pathogenesis.[4] These mutations lead to the constitutive activation of downstream signaling pathways, with the Protein Kinase C (PKC) pathway being a key effector.[4][6]

This understanding provided a strong rationale for targeting PKC as a therapeutic strategy. While earlier PKC inhibitors like sotrastaurin and enzastaurin were explored, this compound was developed to be a more potent and selective pan-PKC inhibitor with a better safety profile.[2][7] The discovery process involved the optimization of a lead series to enhance kinase selectivity and improve pharmacokinetic properties, resulting in a compound that is well-tolerated and rapidly absorbed in preclinical models.[4][8]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Protein Kinase C. In uveal melanoma, mutant GNAQ or GNA11 proteins constitutively activate Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a critical second messenger that recruits and activates PKC isoforms at the cell membrane. Activated PKC then phosphorylates a multitude of downstream substrates, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (via RAF-MEK-ERK signaling), which ultimately drives cell proliferation and survival.[9]

By inhibiting PKC, this compound blocks this signaling cascade, leading to the suppression of downstream signals like ERK phosphorylation, induction of cell cycle arrest, and apoptosis in GNAQ/GNA11-mutant tumor cells.[10]

Signaling Pathway Diagram

Chemical Synthesis

This compound, with the IUPAC name 3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide, is synthesized through a multi-step process. A representative synthetic scheme is outlined below, based on procedures described in the medicinal chemistry literature.

Synthetic Workflow Diagram

-

Step 1: Suzuki Coupling: The synthesis typically begins with a Suzuki coupling reaction to form the core bi-aryl structure. This involves reacting a halogenated pyrazine derivative with a pyridine boronic acid derivative in the presence of a palladium catalyst.

-

Step 2: Amide Bond Formation: The carboxylic acid on the pyrazine core is then coupled with the primary amine of the piperidine-pyridine side chain. This is a standard amide coupling reaction, often using reagents like HATU or EDC/HOBt.

-

Step 3: Final Modifications: The final step often involves the reduction of a nitro group on the pyridine ring to an amine and/or the removal of protecting groups (like a Boc group from the piperidine amine) under acidic conditions to yield the final this compound molecule.

Note: This represents a generalized scheme. For detailed reactants, conditions, and purification methods, referral to the primary literature, such as the Journal of Medicinal Chemistry, is recommended.

Preclinical Data

This compound has demonstrated potent and selective inhibition of PKC isoforms and significant anti-tumor activity in preclinical models of uveal melanoma.

Table 1: In Vitro Kinase Inhibition

| Kinase Isoform | IC₅₀ (nM) |

| PKCα | 1.9 - 25.2 |

| PKCβ1 | 66 |

| PKCβ2 | 58 |

| PKCγ | 109 |

| PKCδ | 6.9 |

| PKCε | 2.9 |

| PKCη | 13.3 |

| PKCθ | 0.4 - 3.0 |

| GSK3β | 3100 |

(Data compiled from multiple sources.[10][11][12])

Table 2: In Vitro Cellular Activity

| Cell Line | Mutation | Assay Type | Endpoint | Result |

| 92.1 | GNAQ | Cell Proliferation | IC₅₀ | 170 nM |

| OMM1.5 | GNAQ | Cell Viability | Inhibition | Active (1 nM - 1 µM) |

| OMM1.3 | GNAQ | Cell Viability | Inhibition | Active (1 nM - 1 µM) |

| Mel202 | GNAQ | Cell Viability | Inhibition | Active (1 nM - 1 µM) |

(Data compiled from multiple sources.[10][13])

Table 3: In Vivo Efficacy in Xenograft Model

| Model | Cell Line | Treatment | Dosing Schedule | Result |

| Mouse Xenograft | 92.1 (GNAQ mutant) | This compound | 15-150 mg/kg, p.o. | Dose-dependent tumor growth inhibition and regression |

(Data compiled from multiple sources.[10][11])

Key Experimental Protocols

The following are representative protocols for assays commonly used in the characterization of this compound.

PKC Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for measuring the inhibition of PKC activity.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

-

Prepare a substrate solution containing a specific PKC peptide substrate (e.g., QKRPSQRSKYL) and a lipid activator (e.g., phosphatidylserine and diacylglycerol) sonicated on ice.

-

Prepare a solution of [γ-³²P]ATP in ATP/Mg²⁺ cocktail.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure :

-

In a microcentrifuge tube on ice, add the kinase buffer, substrate cocktail, and the diluted this compound or DMSO (vehicle control).

-

Add the purified PKC enzyme (e.g., 25-100 ng) to initiate a pre-incubation.

-

Start the kinase reaction by adding the [γ-³²P]ATP solution.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

-

Quantification :

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and allow to dry.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to assess the effect of this compound on the viability of uveal melanoma cell lines.

-

Cell Plating :

-

Seed uveal melanoma cells (e.g., 92.1, OMM1.5) in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background measurement.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

-

Assay Procedure :

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis :

-

Measure the luminescence using a plate luminometer.

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle-treated cells (100% viability) and calculate the percentage of viability for each concentration of this compound.

-

Determine the GI₅₀/IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot for MAPK Pathway Modulation

This protocol is used to confirm that this compound inhibits downstream signaling from PKC.

-

Sample Preparation :

-

Plate uveal melanoma cells and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer :

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK and a loading control like β-actin.

-

Quantify the band intensities to determine the reduction in ERK phosphorylation relative to total ERK.

-

Conclusion

This compound is a rationally designed, potent pan-PKC inhibitor that has shown significant promise in preclinical models of GNAQ/GNA11-mutant uveal melanoma. Its mechanism of action is well-defined, and its development addresses a clear unmet medical need. Ongoing clinical trials are evaluating its efficacy and safety, both as a monotherapy and in combination with other targeted agents like the cMET inhibitor crizotinib, with the potential to establish a new standard of care for patients with this aggressive disease.[14][15] The data and protocols presented in this guide offer a comprehensive technical foundation for professionals in the field of oncology drug development.

References

- 1. Discovery of this compound (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma. - OAK Open Access Archive [oak.novartis.com]

- 2. This compound, a novel treatment for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - IDEAYA Biosciences - AdisInsight [adisinsight.springer.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound (NVP-LXS196), a novel PKC inhibitor for the treatment of Uveal Melanoma - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | PKC | TargetMol [targetmol.com]

- 13. This compound (LXS196, IDE196) | PKC inhibitor | Probechem Biochemicals [probechem.com]

- 14. targetedonc.com [targetedonc.com]

- 15. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

A Technical Guide to the Downstream Signaling Pathways Affected by Darovasertib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darovasertib (formerly LXS196) is a first-in-class, oral, small-molecule inhibitor of Protein Kinase C (PKC) being investigated primarily for the treatment of metastatic uveal melanoma (MUM).[1] This aggressive cancer is characterized by a high prevalence (approximately 90%) of activating mutations in the G protein alpha subunits GNAQ and GNA11.[2][3] These mutations constitutively activate the PKC signaling pathway, which in turn drives tumor cell proliferation and survival.[3][4] this compound potently and selectively inhibits both classical (α, β) and novel (δ, ϵ, η, θ) isoforms of PKC, leading to the suppression of key downstream signaling cascades.[5][6] This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers and drug developers in understanding its mechanism of action.

Introduction to this compound

This compound is a targeted therapy designed to address the underlying molecular drivers of uveal melanoma. The U.S. Food and Drug Administration (FDA) granted it Orphan Drug designation for the treatment of uveal melanoma on May 2, 2022.[1][6] Its development is based on the discovery that GNAQ and GNA11 mutations are early and critical events in the pathogenesis of this disease.[6] By inhibiting PKC, this compound effectively blocks the signal transduction downstream of these oncogenic mutations.[5] It has demonstrated greater potency and a better safety profile compared to older PKC inhibitors.[6][7] Clinical trials are evaluating this compound both as a monotherapy and in combination with other targeted agents, such as MEK and cMET inhibitors, to achieve synergistic antitumor effects.[2][6]

The GNAQ/GNA11 Signaling Axis in Uveal Melanoma

In over 90% of uveal melanoma cases, mutations in GNAQ or GNA11 lock these G alpha subunits in a constitutively active, GTP-bound state.[3] This hyperactivity leads to the continuous stimulation of Phospholipase Cβ (PLCβ).[3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG directly recruits PKC isoforms to the cell membrane, leading to their activation. This GNAQ/GNA11-PLC-PKC axis is the central pathway driving uveal melanoma and is the primary target of this compound.[4]

Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of PKC has significant ramifications for several downstream signaling networks that are critical for tumor cell function.

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a major downstream effector of PKC activation in GNAQ/GNA11-mutant uveal melanoma.[4][5] Activated PKC phosphorylates and activates RAS-dependent Rapidly Accelerated Fibrosarcoma (RAF) kinases.[3][5] This initiates a phosphorylation cascade, leading to the activation of MEK (MAPK/ERK Kinase) and subsequently ERK (Extracellular signal-Regulated Kinase).[5] Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. This compound, by inhibiting PKC, prevents the activation of this entire cascade, thereby decreasing tumor cell proliferation.[5][7] Studies have shown that this compound treatment leads to reduced phosphorylation of ERK in uveal melanoma cell lines.[7]

Crosstalk with the PI3K/AKT Pathway